molecular formula C9H7BrN2O2 B11859836 3-Amino-6-bromobenzofuran-2-carboxamide

3-Amino-6-bromobenzofuran-2-carboxamide

Cat. No.: B11859836
M. Wt: 255.07 g/mol
InChI Key: FLGVAPFQCABWRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromobenzofuran-2-carboxamide typically involves the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate brominating agents to introduce the bromine atom at the 6-position. The amino group at the 3-position is introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization and proton quantum tunneling has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-6-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 3-Amino-6-bromobenzofuran-2-carboxamide is unique due to its specific bromine substitution at the 6-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-amino-6-bromo-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H2,12,13)

InChI Key

FLGVAPFQCABWRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)C(=O)N

Origin of Product

United States

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